molecular formula C19H21N3O4 B13709805 Benzyl 5-(4-Methylpiperazin-1-yl)-2-nitrobenzoate

Benzyl 5-(4-Methylpiperazin-1-yl)-2-nitrobenzoate

Cat. No.: B13709805
M. Wt: 355.4 g/mol
InChI Key: JKCSHSMYUWGZPY-UHFFFAOYSA-N
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Description

Benzyl 5-(4-Methylpiperazin-1-yl)-2-nitrobenzoate is a chemical compound that features a benzyl ester linked to a nitrobenzoate moiety, with a 4-methylpiperazine substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 5-(4-Methylpiperazin-1-yl)-2-nitrobenzoate typically involves a multi-step process. One common method starts with the nitration of benzoic acid to introduce the nitro group. This is followed by esterification with benzyl alcohol to form benzyl 2-nitrobenzoate. The final step involves the nucleophilic substitution of the nitro group with 4-methylpiperazine under basic conditions .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors for nitration and esterification steps, and the use of high-throughput screening for reaction conditions.

Chemical Reactions Analysis

Types of Reactions

Benzyl 5-(4-Methylpiperazin-1-yl)-2-nitrobenzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Hydrochloric acid or sodium hydroxide for ester hydrolysis.

    Oxidation: Potassium permanganate in an aqueous medium.

Major Products

    Reduction: Benzyl 5-(4-Aminopiperazin-1-yl)-2-nitrobenzoate.

    Substitution: 5-(4-Methylpiperazin-1-yl)-2-nitrobenzoic acid.

    Oxidation: Benzyl 5-(4-Carboxypiperazin-1-yl)-2-nitrobenzoate.

Scientific Research Applications

Benzyl 5-(4-Methylpiperazin-1-yl)-2-nitrobenzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Benzyl 5-(4-Methylpiperazin-1-yl)-2-nitrobenzoate involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to cytotoxic effects. The piperazine ring can interact with various receptors and enzymes, modulating their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzyl 5-(4-Methylpiperazin-1-yl)-2-nitrobenzoate is unique due to its combination of a nitro group and a piperazine ring, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for the development of new drugs and chemical probes.

Properties

Molecular Formula

C19H21N3O4

Molecular Weight

355.4 g/mol

IUPAC Name

benzyl 5-(4-methylpiperazin-1-yl)-2-nitrobenzoate

InChI

InChI=1S/C19H21N3O4/c1-20-9-11-21(12-10-20)16-7-8-18(22(24)25)17(13-16)19(23)26-14-15-5-3-2-4-6-15/h2-8,13H,9-12,14H2,1H3

InChI Key

JKCSHSMYUWGZPY-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)C2=CC(=C(C=C2)[N+](=O)[O-])C(=O)OCC3=CC=CC=C3

Origin of Product

United States

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